molecular formula C21H27N3O4S2 B2849168 N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 2034400-20-7

N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide

Katalognummer B2849168
CAS-Nummer: 2034400-20-7
Molekulargewicht: 449.58
InChI-Schlüssel: PSCBHXMGVHBJGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide involves the inhibition of CK2, which is overexpressed in many types of cancer. CK2 promotes cell survival and proliferation by phosphorylating a variety of target proteins, including p53, Akt, and NF-κB. By inhibiting CK2, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide can induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and multiple sclerosis. N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide can also enhance the survival and differentiation of neural stem cells, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide is its specificity for CK2, which reduces the potential for off-target effects. However, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has relatively low potency compared to other kinase inhibitors, which may limit its efficacy in certain contexts. In addition, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

Future research on N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide could focus on improving its potency and solubility, as well as investigating its potential applications in other diseases beyond cancer and inflammation. In addition, combination therapies involving N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide and other anticancer drugs could be explored to enhance efficacy and reduce toxicity. Finally, the development of N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide analogues with improved pharmacokinetic properties could lead to the development of more effective CK2 inhibitors with potential therapeutic applications.

Synthesemethoden

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide involves several steps, including the coupling of 4-(morpholinosulfonyl)benzoic acid with 4-cyclohexylthiazol-2-ylmethanamine, followed by the addition of an activating agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected to yield N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide.

Wissenschaftliche Forschungsanwendungen

N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. In addition, N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide has been shown to enhance the efficacy of other anticancer drugs, such as gemcitabine and cisplatin.

Eigenschaften

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S2/c25-21(22-14-20-23-19(15-29-20)16-4-2-1-3-5-16)17-6-8-18(9-7-17)30(26,27)24-10-12-28-13-11-24/h6-9,15-16H,1-5,10-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCBHXMGVHBJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-cyclohexylthiazol-2-yl)methyl)-4-(morpholinosulfonyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.